

# Application Notes and Protocols: Investigating NAI-107 in Combination with Other Antibiotics

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## Compound of Interest

Compound Name: Antibacterial agent 107

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These application notes provide a comprehensive overview of the lantibiotic NAI-107 (also known as microbisporicin), including its mechanism of action, spectrum of activity, and detailed protocols for evaluating its potential synergistic effects when used in combination with other classes of antibiotics. While preclinical in vivo data demonstrates the potent efficacy of NAI-107 as a monotherapy, publicly available quantitative data on its synergistic activity in combination with other antibiotics from in vitro studies is limited. The provided protocols and data table templates are intended to guide researchers in designing and interpreting their own synergy studies.

## Introduction to NAI-107

NAI-107 is a novel lantibiotic with potent bactericidal activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA), glycopeptide-intermediate *S. aureus* (GISA), and vancomycin-resistant enterococci (VRE).[1][2] It also shows activity against some fastidious Gram-negative bacteria.[3] Lantibiotics are ribosomally synthesized peptides that undergo post-translational modifications, and they represent a promising class of antibiotics due to their novel mechanism of action.

## Mechanism of Action

NAI-107 targets a fundamental process in bacterial cell wall synthesis by binding to lipid II, a crucial precursor molecule for peptidoglycan formation. This interaction inhibits the proper incorporation of new peptidoglycan units into the cell wall, leading to a loss of cell integrity and ultimately, bacterial cell death. This mechanism is distinct from that of many other classes of antibiotics, such as beta-lactams and glycopeptides, suggesting a low potential for cross-resistance.

## Spectrum of Activity

NAI-107 has demonstrated significant in vitro and in vivo activity against a variety of clinically relevant Gram-positive pathogens. Its efficacy has been confirmed in several animal models of severe infection.<sup>[1][2]</sup>

## Rationale for Combination Therapy

The use of NAI-107 in combination with other antibiotics is a promising strategy to:

- Enhance bactericidal activity: Synergistic interactions can lead to more rapid and complete killing of bacteria than either agent alone.
- Broaden the spectrum of activity: Combining NAI-107 with an antibiotic effective against Gram-negative bacteria could provide a broad-spectrum therapeutic option.
- Prevent the emergence of resistance: Using two drugs with different mechanisms of action can reduce the likelihood of bacteria developing resistance.

Potential antibiotic classes for combination with NAI-107 include:

- Beta-lactams (e.g., penicillins, cephalosporins, carbapenems): These also target cell wall synthesis but through the inhibition of penicillin-binding proteins (PBPs). The combination of two agents targeting different steps in this essential pathway could be highly synergistic.
- Glycopeptides (e.g., vancomycin): Vancomycin also binds to lipid II, but at a different site than lantibiotics. The potential for synergistic or additive effects is high.
- Lipopeptides (e.g., daptomycin): Daptomycin disrupts the bacterial cell membrane potential. Combining a cell wall synthesis inhibitor with a membrane-active agent could lead to

enhanced bactericidal activity.

## In Vivo Efficacy of NAI-107 Monotherapy

While specific quantitative data on NAI-107 combination therapy is not readily available in published literature, its potent in vivo efficacy as a single agent has been established in various animal models. This data provides a strong rationale for exploring its use in combination regimens.

Pathogen	Infection Model	Animal Model	NAI-107 Dose	Outcome	Reference
Glycopeptide-intermediate S. aureus (GISA)	Acute lethal infection	Neutropenic mice	2.3 mg/kg (ED50)	Comparable to or lower than linezolid and vancomycin	<a href="#">[1]</a>
Vancomycin-resistant E. faecalis	Acute lethal infection	Neutropenic mice	14.2 mg/kg (ED50)	Comparable to or lower than linezolid	<a href="#">[1]</a>
Vancomycin-resistant E. faecium	Acute lethal infection	Neutropenic mice	6.4 mg/kg (ED50)	Comparable to or lower than linezolid	<a href="#">[1]</a>
Methicillin-resistant S. aureus (MRSA)	Granuloma pouch	Rats	40 mg/kg (single dose)	3-log10 CFU/ml reduction in exudate	<a href="#">[1]</a> <a href="#">[2]</a>
Methicillin-resistant S. aureus (MRSA)	Endocarditis	Rats	10-20 mg/kg/day	Dose-proportional reduction in bacterial load in heart vegetations	<a href="#">[1]</a> <a href="#">[2]</a>
Vancomycin-resistant E. faecium	Systemic infection	Galleria mellonella	16 µg/mL	Lower mortality rates than linezolid-treated group	<a href="#">[2]</a>

## Experimental Protocols for Synergy Testing

The following are detailed protocols for two standard in vitro methods used to assess antibiotic synergy: the checkerboard assay and the time-kill assay.

## Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

### 4.1.1. Materials

- NAI-107 and partner antibiotic stock solutions of known concentration.
- Sterile 96-well microtiter plates.
- Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
- Bacterial inoculum of the test organism, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells.
- Incubator (35-37°C).
- Microplate reader (optional, for spectrophotometric reading).

### 4.1.2. Methodology

- **Plate Setup:** Prepare a series of two-fold dilutions of NAI-107 along the x-axis (e.g., columns 1-10) of a 96-well plate and a series of two-fold dilutions of the partner antibiotic along the y-axis (e.g., rows A-G). The concentration range should typically span from 4x to 1/16x the Minimum Inhibitory Concentration (MIC) of each drug.
- **Drug Addition:** Add 50 µL of MHB to each well. Then, add 50 µL of the appropriate NAI-107 dilution to each well in the corresponding columns and 50 µL of the partner antibiotic dilution to each well in the corresponding rows. This will result in a checkerboard of antibiotic combinations.
- **Controls:**
  - **Growth Control:** A well containing only MHB and the bacterial inoculum (no antibiotics).
  - **Sterility Control:** A well containing only MHB.

- MIC Determination: A row with serial dilutions of NAI-107 only and a column with serial dilutions of the partner antibiotic only.
- Inoculation: Add 100  $\mu$ L of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200  $\mu$ L.
- Incubation: Incubate the plates at 35-37°C for 16-20 hours.
- Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of the antibiotic that inhibits visible growth.
- Calculating the FIC Index: The FIC index is calculated for each well showing no growth using the following formula:

$$\text{FIC Index} = \text{FIC of Drug A} + \text{FIC of Drug B}$$

Where:

- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

#### 4.1.3. Interpretation of Results

- Synergy: FIC Index  $\leq 0.5$
- Additive/Indifference:  $0.5 < \text{FIC Index} \leq 4.0$
- Antagonism: FIC Index  $> 4.0$

Illustrative Example of Checkerboard Assay Results (Vancomycin + Oxacillin vs. MRSA)

Combination	MIC Alone (µg/mL)	MIC in Combination (µg/mL)	FIC of Vancomycin	FIC of Oxacillin	FIC Index	Interpretation
Vancomycin	2	0.5	0.25			
Oxacillin	128	32	0.25	0.5	Synergy	

Note: This is an illustrative example. Actual results will vary depending on the antibiotics and bacterial strain tested.

## Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

### 4.2.1. Materials

- NAI-107 and partner antibiotic stock solutions.
- Sterile culture tubes or flasks.
- Sterile MHB or other appropriate growth medium.
- Bacterial inoculum of the test organism, grown to early to mid-logarithmic phase and then diluted to a starting concentration of approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL.
- Incubator with shaking capabilities (35-37°C).
- Sterile saline or phosphate-buffered saline (PBS) for dilutions.
- Agar plates for colony counting.

### 4.2.2. Methodology

- Setup: Prepare culture tubes with MHB containing the following:

- No antibiotic (growth control).
- NAI-107 at a specific concentration (e.g., 0.5x, 1x, or 2x MIC).
- Partner antibiotic at a specific concentration.
- The combination of NAI-107 and the partner antibiotic at the same concentrations.
- Inoculation: Inoculate each tube with the prepared bacterial suspension to achieve the target starting density.
- Incubation: Incubate the tubes at 35-37°C with shaking.
- Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- Colony Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates. Incubate the plates for 18-24 hours and then count the number of colonies (CFU/mL).
- Data Analysis: Plot the log<sub>10</sub> CFU/mL versus time for each condition.

#### 4.2.3. Interpretation of Results

- Synergy:  $A \geq 2\text{-log}_{10}$  decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Indifference:  $A < 2\text{-log}_{10}$  change in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Antagonism:  $A \geq 2\text{-log}_{10}$  increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Bactericidal activity:  $A \geq 3\text{-log}_{10}$  decrease in CFU/mL from the initial inoculum.

Illustrative Example of Time-Kill Assay Results (Daptomycin + a Beta-Lactam vs. MRSA)



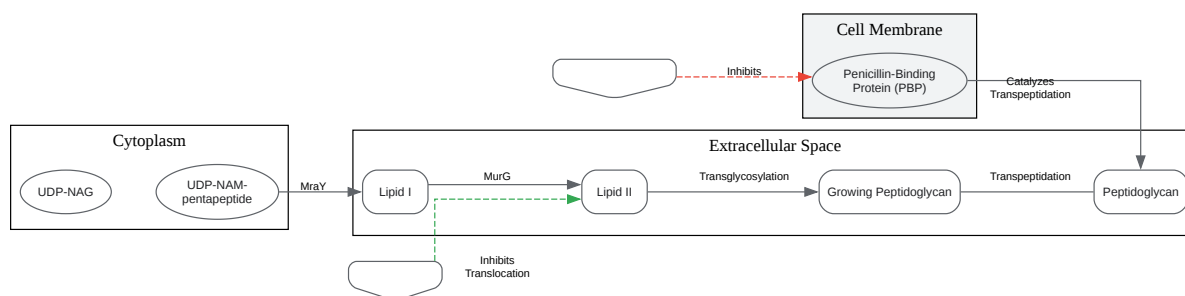
Time (hours)	Growth Control (log10 CFU/mL)	Daptomycin Alone (log10 CFU/mL)	Beta-Lactam Alone (log10 CFU/mL)	Daptomycin + Beta-Lactam (log10 CFU/mL)
0	5.7	5.7	5.7	5.7
4	7.2	5.1	6.8	3.5
8	8.5	4.8	7.9	2.1
24	9.1	4.5	8.8	<2.0

Note: This is an illustrative example. Actual results will vary depending on the antibiotics and bacterial strain tested.

## Visualizing Mechanisms and Workflows

### Signaling Pathways and Mechanisms of Action

The following diagram illustrates the proposed synergistic mechanism of NAI-107 in combination with a beta-lactam antibiotic, both targeting the bacterial cell wall synthesis pathway.

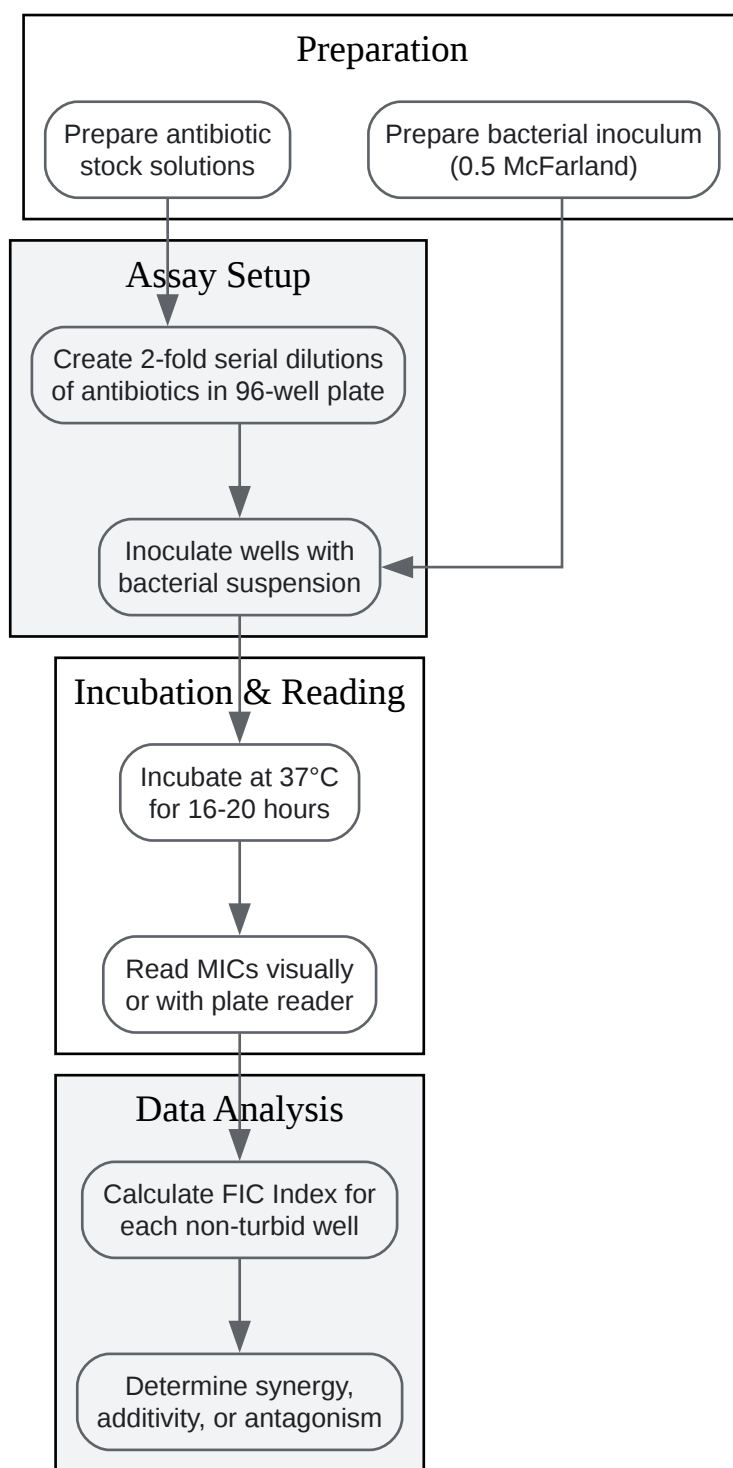


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*Dual inhibition of bacterial cell wall synthesis.*

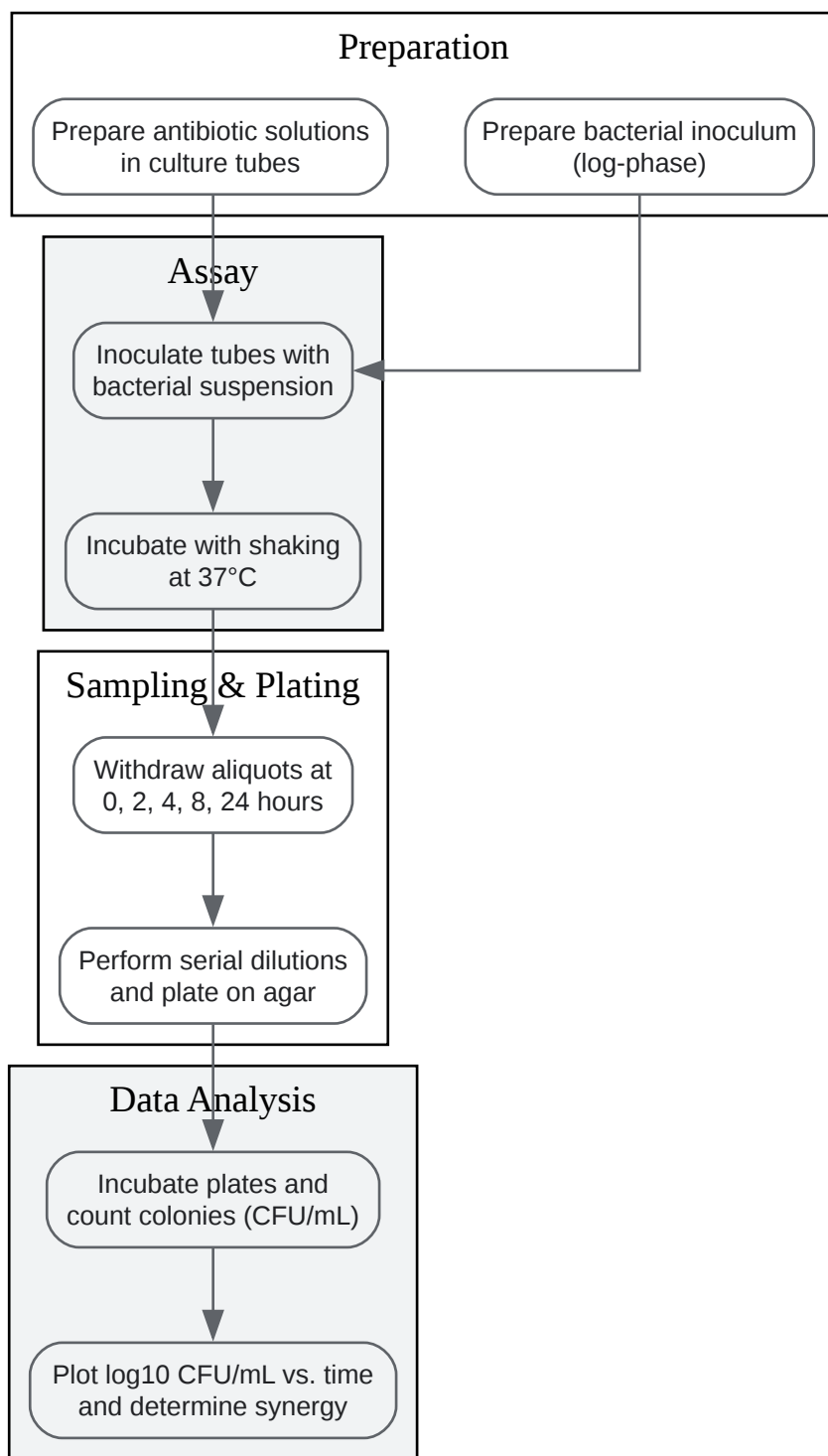
## Experimental Workflows

The following diagrams outline the key steps in the checkerboard and time-kill synergy testing protocols.



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*Workflow for the checkerboard synergy assay.*



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*Workflow for the time-kill synergy assay.*

## Conclusion

NAI-107 is a promising new antibiotic with a novel mechanism of action and potent activity against challenging Gram-positive pathogens. While further research is needed to establish its efficacy in combination with other antibiotics, the protocols and information provided in these application notes offer a solid foundation for researchers to explore the potential of NAI-107 in combination therapy. The investigation of such synergies is a critical step in the development of new treatment strategies to combat antimicrobial resistance.

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## References

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